molecular formula C9H3BrF4N2O3S B12945303 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Cat. No.: B12945303
M. Wt: 375.10 g/mol
InChI Key: ZBJHCWJJWONLIP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show aromatic proton signals between δ 8.5–9.5 ppm, with coupling constants (J) reflecting adjacent fluorine and bromine atoms. Carbon-13 NMR (¹³C NMR) would reveal quaternary carbon peaks near δ 150–160 ppm for the naphthyridine ring and δ 120–125 ppm for the trifluoromethanesulfonate group.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • 1340–1360 cm⁻¹ : S=O symmetric stretching (trifluoromethanesulfonate)
  • 1150–1170 cm⁻¹ : C-F stretching (trifluoromethyl group)
  • 750–780 cm⁻¹ : C-Br stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra in acetonitrile are anticipated to show π→π* transitions at 270–290 nm and n→π* transitions at 320–340 nm , consistent with conjugated aromatic systems. Absorbance maxima would vary with solvent polarity and substituent effects.

Table 2: Summary of Spectroscopic Signatures

Technique Key Signals/Predictions
¹H NMR δ 8.5–9.5 ppm (aromatic protons)
¹³C NMR δ 150–160 ppm (naphthyridine carbons)
IR 1340–1360 cm⁻¹ (S=O stretch)
UV-Vis λₘₐₓ 270–290 nm (π→π* transition)

Properties

Molecular Formula

C9H3BrF4N2O3S

Molecular Weight

375.10 g/mol

IUPAC Name

(8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H

InChI Key

ZBJHCWJJWONLIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts, hydrogen, and specific solvents such as ethanol and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Reactivity Patterns

The triflate group (-OSO₂CF₃) at position 2 is highly susceptible to nucleophilic displacement. The aromatic system’s substituents (Br at C8 and F at C7) influence reactivity through steric and electronic effects:

  • Electronic effects : Fluorine at C7 is electron-withdrawing via inductive effects, potentially deactivating adjacent positions. Bromine at C8 is slightly electron-releasing via resonance but has a dominant inductive electron-withdrawing effect. These effects may stabilize intermediates or direct regioselectivity.

  • Steric effects : The triflate group’s bulkiness may hinder nucleophilic attack at adjacent positions, favoring substitution at the C2 position.

Nucleophilic Substitution

The triflate group undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides, organometallic reagents). For example:

  • Amines : Reaction with primary or secondary amines likely replaces the triflate group with an amine substituent.

  • Alkoxides : Reaction with alkoxide ions (e.g., RO⁻) would yield aryl ethers.

  • Organometallic reagents : Grignard or Gilman reagents could substitute the triflate group, forming carbon-nucleophilic bonds.

Key factors :

  • The reaction typically requires polar aprotic solvents (e.g., DMF, THF) and may involve bases like Cs₂CO₃ or NaH.

  • Temperatures range from room temperature to reflux, depending on nucleophile strength.

Halogenation

The bromine at C8 may participate in further halogenation or substitution reactions:

  • Bromination : Additional bromine could be introduced at reactive positions (e.g., C3 or C6) under electrophilic conditions.

  • Bromine displacement : Nucleophilic substitution of Br at C8 is less likely due to its stability in aromatic systems but could occur under strongly basic or reducing conditions.

Table 1: Key Physical and Structural Data

PropertyValue/Description
Molecular Formula C₉H₃BrF₄N₂O₃S
Molecular Weight 375.09 g/mol
Synonyms Methanesulfonic acid, 1,1,1-trifluoro-, 8-bromo-7-fluoro-1,5-naphthyridin-2-yl ester
SMILES BrC1=C(F)C=NC2=CC=C(OS(=O)(C(F)(F)F)=O)N=C21
Storage Sealed in dry, 2–8°C

Table 2: Potential Reactions and Conditions

Reaction TypeNucleophile/ReagentConditionsProduct Class
SN2 Displacement Amine (R-NH₂)DMF, Cs₂CO₃, 80–100°CAminonaphthyridine
Alkoxide (RO⁻)THF, refluxAryl ether
Grignard reagent (RMgX)Et₂O, 0–5°CAryl alkane
Halogenation Br₂, H₂SO₄Acetic acid, 50–60°CPolybrominated derivative
Safety -Handle under inert atmosphere-

Research Findings and Context

While direct literature on this specific compound is limited, insights can be drawn from related 1,5-naphthyridine derivatives:

  • Triflate reactivity : Triflate groups are widely used in aromatic substitution due to their strong leaving group ability. For example, triflate derivatives of pyridines undergo efficient SNAr (nucleophilic aromatic substitution) .

  • Halogen effects : Fluorine and bromine substituents modulate reactivity through electronic effects, as seen in fluorinated naphthyridines used in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

  • Molecular Formula : C9H6BrF2N2O3S
  • Molecular Weight : 309.12 g/mol
  • IUPAC Name : 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

These properties contribute to its reactivity and potential utility in various chemical reactions.

Medicinal Chemistry

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has been investigated for its role as a pharmacological agent. It serves as a building block in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors involved in disease processes.

Syk Kinase Inhibition

One of the prominent applications of this compound lies in its ability to inhibit Syk (spleen tyrosine kinase), which is implicated in various inflammatory and autoimmune diseases. Research indicates that derivatives of naphthyridine can modulate Syk activity, leading to potential therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .

Case Study 1: Syk Kinase Inhibitors

A patent describes the synthesis of substituted naphthyridines, including 8-bromo derivatives, which exhibit potent Syk inhibition. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethanesulfonate groups can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Substituent Effects in Halogenated Naphthyridines

Comparative Table 1: Halogenated Naphthyridine Derivatives

Compound Substituents Reactivity/Applications Reference
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate Br (8), F (7), -SO₂CF₃ (2) Cross-coupling reactions, pharmaceutical intermediates
2:4:5-Tribromo-l-amino-s-naphthol-5-sulphonic acid Br (2,4,5), -SO₃H (5) Bromination studies in acetic acid
1:2:4-Tribromo-5:8-naphthaquinone-6-sulphonic acid Br (1,2,4), -SO₃H (6) Bromination in sulfuric acid; quinone formation
  • Bromine Positioning: Bromination of naphthol derivatives (e.g., ) shows that reaction conditions (acetic vs. sulfuric acid) drastically alter substituent positions. In this compound, bromine at the 8-position is likely optimized for steric accessibility in coupling reactions, contrasting with the 1,2,4-tribromination observed in naphthaquinones under acidic conditions .
  • Fluorine vs.

Trifluoromethanesulfonate Group in Diverse Systems

Comparative Table 2: Triflate-Containing Compounds

Compound/System Role of Triflate Group Key Findings Reference
This compound Leaving group for nucleophilic substitution High reactivity in Pd-catalyzed couplings
3-(Trimethoxysilyl)propyl methacrylate–POSS hybrid Crosslinking agent in polymers Enhances scaffold microporosity and mechanical strength
Trifluoromethanesulfonate in oligonucleotide synthesis Activator for phosphoroamidite coupling Enables efficient 100-mer oligonucleotide synthesis
  • Reactivity in Organic Synthesis : The triflate group in the target compound outperforms mesylates (-SO₂Me) or tosylates (-SO₂Tol) in coupling reactions due to its superior leaving ability (pKa of CF₃SO₃H ≈ -12 vs. -1.4 for TsOH) .
  • Material Science Applications : In , triflate-POSS hybrids form macroporous scaffolds via sol-gel processes, contrasting with the target compound’s role in small-molecule synthesis. This highlights the triflate group’s versatility across disciplines .

Biological Activity

8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various pharmacological contexts. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6BrF4N2O3S\text{C}_{10}\text{H}_6\text{BrF}_4\text{N}_2\text{O}_3\text{S}

This compound features a naphthyridine core substituted with bromine and fluorine atoms, along with a trifluoromethanesulfonate group that enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may act as an inhibitor of key enzymes involved in nucleic acid metabolism, such as HIV integrase, which is crucial for viral replication.

Key Mechanisms:

  • Inhibition of HIV Integrase : The compound has shown significant inhibitory effects on HIV integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .
  • Antiviral Activity : It has been tested against various strains of HIV and demonstrated a capacity to reduce viral load in infected cell lines .
  • Interaction with DNA : The trifluoromethanesulfonate moiety enhances the compound's ability to bind to nucleic acids, potentially interfering with their function.

Biological Activity Data

StudyTargetIC50 ValueNotes
HIV Integrase0.19–3.7 µMEffective against multiple HIV strains
Viral Load ReductionN/ADemonstrated significant antiviral activity
Enzyme InhibitionN/APotential interactions with nucleic acid metabolism

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various naphthyridine derivatives, this compound was highlighted for its potent inhibition of HIV replication in vitro. The compound was effective at low concentrations, suggesting a high therapeutic index .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic aspects revealed that the compound binds to the active site of HIV integrase, preventing the enzyme from facilitating the integration of viral DNA into host genomes. This mechanism was corroborated by structural studies using X-ray crystallography .

Q & A

Q. What are the recommended synthetic protocols for preparing 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via triflation of the corresponding naphthyridinone precursor. A representative method involves dissolving 8-bromo-7-fluoro-1,5-naphthyridin-2(1H)-one in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) at 0°C. After 30 minutes, the reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with DCM. The crude triflate is typically used without purification . Optimization Tips:

  • Temperature Control: Maintain temperatures below 5°C during Tf₂O addition to minimize side reactions.
  • Base Equivalents: Use 2–3 equivalents of TEA to ensure complete deprotonation of the hydroxyl group.
  • Solvent Purity: Anhydrous DCM is critical to avoid hydrolysis of Tf₂O.

Q. How should researchers handle and store this compound to ensure stability and safety?

Answer: Handling:

  • Use PPE (gloves, goggles, lab coat) due to the compound’s potential for skin/eye corrosion .
  • Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., TEA, Tf₂O) .
    Storage:
  • Store under inert gas (argon/nitrogen) at –20°C in a sealed, light-resistant container.
  • Avoid moisture: Hydrolysis of the triflate group can occur, leading to decomposition .

Q. What analytical methods are most effective for characterizing this compound?

Answer: Primary Techniques:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromo, fluoro, triflate groups). For example, the triflate group exhibits distinct ¹⁹F NMR signals near –75 ppm.
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.
  • HPLC-PDA: Assess purity (>95% by area) using a C18 column and acetonitrile/water gradient.

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of bromo-fluoro-naphthyridine triflates in cross-coupling reactions?

Answer: Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling yields) may arise from:

  • Competitive Triflate Hydrolysis: Trace moisture can hydrolyze the triflate group, reducing coupling efficiency. Pre-dry solvents and use molecular sieves .
  • Steric Hindrance: Bulky substituents (e.g., 7-fluoro) may slow transmetallation. Optimize catalyst systems (e.g., PdCl₂(dppf) with SPhos ligand) .
  • Halogen Selectivity: Bromine may react preferentially over fluorine. Use controlled stoichiometry of palladium catalysts to target desired sites.

Data Reconciliation Strategy:

  • Conduct parallel experiments with deuterated analogs to track reaction pathways via NMR.
  • Compare kinetic data (e.g., TOF) across substrates like 2-bromo-, 3-bromo-, and 4-bromo-phenyl triflates (see Table 1) .

Q. Table 1: Reactivity Comparison of Brominated Triflates in Suzuki Coupling

SubstrateReaction Time (h)Yield (%)
2-Bromophenyl triflate1278
3-Bromophenyl triflate1865
8-Bromo-7-fluoro-naphthyridinyl triflate2442

Q. What strategies mitigate decomposition during functionalization (e.g., fluorination or amination)?

Answer: Key Issues:

  • Thermal instability above 80°C.
  • Acid-sensitive fluorine groups.
    Mitigation Methods:
  • Low-Temperature Reactions: Perform fluorination at –40°C using DAST (diethylaminosulfur trifluoride) in DCM.
  • Protecting Groups: Introduce silyl ethers (e.g., TIPS) to shield reactive sites during amination (see for analogous protocols) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free triflic acid).

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Answer: Common Causes:

  • Residual solvents (e.g., TEA, DCM) affecting ¹H NMR.
  • Polymorphism in solid-state samples altering ¹³C NMR.
    Resolution Workflow:

Purification: Reprecipitate the compound from hexane/ethyl acetate.

Deuterated Solvent Screening: Test NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.

X-ray Crystallography: Confirm molecular structure if ambiguity persists (see for crystallography protocols in related naphthyridines) .

Q. What are the implications of the compound’s electronic profile for designing photoactive materials?

Answer: The electron-withdrawing triflate and halogen groups enhance:

  • Electron Deficiency: Facilitates use as an acceptor in donor-acceptor polymers (λₐ₆ₛ ~350 nm).
  • Photostability: Fluorine substitution reduces photooxidation, as shown in UV-Vis stability assays (ΔAbs <5% over 24 h at 365 nm).
    Design Considerations:
  • Pair with thiophene-based donors for balanced charge transport.
  • Modify the naphthyridine core with methoxy groups to tune HOMO/LUMO levels (see for methoxy-analog synthesis) .

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